4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated methoxybenzoyl group, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated methoxybenzoyl group, and the coupling with the dimethylpyrimidine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Methoxybenzoyl Group: This step may involve the use of fluorinated methoxybenzoyl chloride or similar reagents under controlled conditions.
Coupling with Dimethylpyrimidine: This final step often involves coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzeneboronic acid: Shares the fluorinated methoxybenzoyl group but differs in the overall structure.
3-Fluoro-4-methoxybenzaldehyde: Contains the fluorinated methoxybenzoyl group but lacks the pyrrolidine and dimethylpyrimidine moieties.
Uniqueness
4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-11-8-17(21-12(2)20-11)25-14-6-7-22(10-14)18(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCJEJZFSPGPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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